![molecular formula C34H23ClN4O2 B2762400 N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361471-76-3](/img/structure/B2762400.png)
N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. Compounds with similar structures are often investigated for their potential biological activities and therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide” likely involves multiple steps, including the formation of the quinazoline ring, chlorination, and subsequent coupling with the benzoylphenyl group. Typical reaction conditions might include:
Formation of Quinazoline Ring: Cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Chlorination: Introduction of the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: Use of coupling agents such as EDCI or DCC to form the amide bond between the quinazoline derivative and the benzoylphenyl group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the quinazoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzoylphenyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the chloro-substituted quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often screened for biological activities, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent, targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib or erlotinib, which are used as kinase inhibitors in cancer therapy.
Benzamide Derivatives: Compounds such as sulpiride or tiapride, which have applications in neuropharmacology.
Uniqueness
“N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide” may have unique properties due to the specific combination of the quinazoline and benzoylphenyl moieties, potentially offering distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23ClN4O2/c35-25-17-20-30-28(21-25)31(22-9-3-1-4-10-22)39-34(38-30)36-26-18-15-24(16-19-26)33(41)37-29-14-8-7-13-27(29)32(40)23-11-5-2-6-12-23/h1-21H,(H,37,41)(H,36,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHYLCRNSQMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
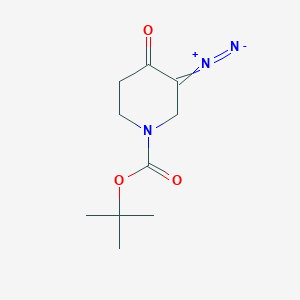
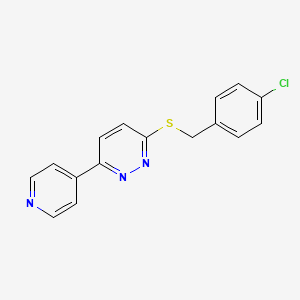
![N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B2762320.png)
![3-(Iodomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2762322.png)

![N-[(4-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2762324.png)
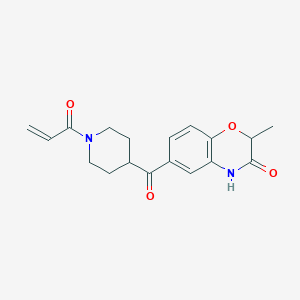
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2762328.png)
![N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2762329.png)
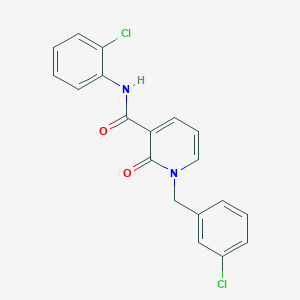

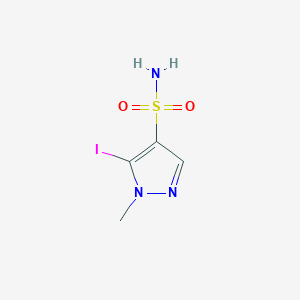
![N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2762338.png)
![(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2762340.png)
